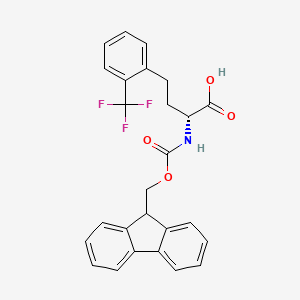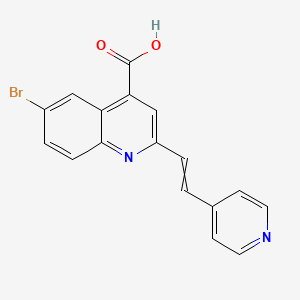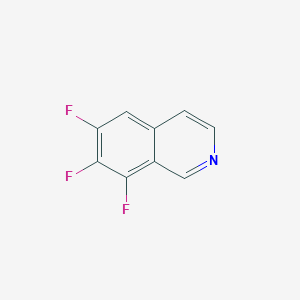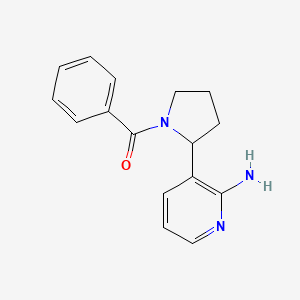
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. The compound is used extensively in peptide synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2-trifluoromethyl-L-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for Fmoc-2-trifluoromethyl-L-homophenylalanine involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of Fmoc-2-trifluoromethyl-L-homophenylalanine .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-2-trifluoromethyl-L-homophenylalanine is used in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of trifluoromethyl groups into peptides, enhancing their stability and bioactivity .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The trifluoromethyl group can act as a probe for investigating molecular interactions .
Medicine
In medicine, Fmoc-2-trifluoromethyl-L-homophenylalanine is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs with improved pharmacokinetic properties .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .
Wirkmechanismus
The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the folding and stability of peptides, affecting their biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-2-trifluoromethyl-L-beta-homophenylalanine: Similar structure but with a beta-homophenylalanine backbone.
Fmoc-2-trifluoromethyl-L-phenylalanine: Lacks the homophenylalanine extension.
Uniqueness
Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug design .
Eigenschaften
Molekularformel |
C26H22F3NO4 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
InChI-Schlüssel |
OQCKZFPPEYXSHT-HSZRJFAPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)




![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)





![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
